molecular formula C14H19ClN2O3S2 B7051219 2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone

2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone

Cat. No.: B7051219
M. Wt: 362.9 g/mol
InChI Key: HHJIHIYQWGIXDB-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom, a piperazine ring, and a dioxothiolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, chlorination is performed using reagents like thionyl chloride or sulfuryl chloride.

    Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Dioxothiolane Group Addition: The dioxothiolane group is added via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine rings.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.

    Substitution: Halogen substitution reactions can occur at the chlorine atom on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of conductive polymers.

Biology

    Pharmacology: Investigation as a potential drug candidate for various therapeutic areas.

Medicine

    Drug Development: Exploration of its efficacy and safety in preclinical and clinical trials.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone
  • 2-(5-Methylthiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone

Uniqueness

The presence of the chlorine atom on the thiophene ring and the dioxothiolane group distinguishes 2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone from its analogs, potentially imparting unique chemical and biological properties.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S2/c15-13-2-1-12(21-13)9-14(18)17-6-4-16(5-7-17)11-3-8-22(19,20)10-11/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJIHIYQWGIXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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